molecular formula C19H20N4O4 B11588480 4-{4-[(1-hydroxybutan-2-yl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

4-{4-[(1-hydroxybutan-2-yl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one

Cat. No.: B11588480
M. Wt: 368.4 g/mol
InChI Key: ASOVKTAKHFUBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(1-hydroxybutan-2-yl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a phthalazinone core, a nitrophenyl group, and a hydroxybutylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(1-hydroxybutan-2-yl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amination: The conversion of a nitro group to an amino group.

    Phthalazinone Formation: The cyclization to form the phthalazinone core.

    Hydroxybutylation: The addition of a hydroxybutyl group to the amino group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for amination, and specific catalysts for cyclization and hydroxybutylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(1-hydroxybutan-2-yl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the phenyl ring or phthalazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.

Scientific Research Applications

4-{4-[(1-hydroxybutan-2-yl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Chemical Research: Study of its reactivity and mechanism of action in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{4-[(1-hydroxybutan-2-yl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The hydroxybutylamino group may interact with enzymes or receptors, while the nitrophenyl group may participate in electron transfer reactions. The phthalazinone core provides structural stability and may interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Indole Derivatives: Widely studied for their diverse biological activities.

Uniqueness

4-{4-[(1-hydroxybutan-2-yl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one is unique due to its combination of functional groups and structural features, which provide a wide range of reactivity and potential applications. Its specific arrangement of hydroxybutylamino and nitrophenyl groups on the phthalazinone core distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-[4-(1-hydroxybutan-2-ylamino)-3-nitrophenyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C19H20N4O4/c1-3-13(11-24)20-16-9-8-12(10-17(16)23(26)27)18-14-6-4-5-7-15(14)19(25)22(2)21-18/h4-10,13,20,24H,3,11H2,1-2H3

InChI Key

ASOVKTAKHFUBAA-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.